molecular formula C13H20Cl2N2 B2375539 (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride CAS No. 2445785-02-2

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride

Cat. No.: B2375539
CAS No.: 2445785-02-2
M. Wt: 275.22
InChI Key: LCZJUWKPPHAYFB-UHFFFAOYSA-N
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Description

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine dihydrochloride is a spirocyclic amine compound featuring a benzyl-substituted azaspiro[2.3]hexane core and a methanamine side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Spirocyclic structures, such as this, are valued in drug discovery for their conformational rigidity, which can improve target selectivity and metabolic stability . The compound’s molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.21 g/mol .

Properties

IUPAC Name

(5-benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-7-12-6-13(12)9-15(10-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZJUWKPPHAYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CN(C2)CC3=CC=CC=C3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via [2+1] Cycloaddition

Route 1: Iron-Catalyzed Spirocyclization
Aza-spiro[2.3]hexanes are accessible via iron-catalyzed [2+1] cycloaddition between azetidin-2-ones and diazo compounds. For example:

  • Substrate Preparation : Azetidin-2-one derivatives (e.g., 63 ) are treated with 2,2,2-trifluorodiazoethane in the presence of FeTPPCl (tetraphenylporphyrin iron(III) chloride).
  • Cycloaddition : The reaction proceeds via carbene insertion, forming a cyclopropane ring fused to the azetidine (yield: 76–89%, dr: ~8:2).
  • Functionalization : Subsequent reduction of the β-lactam (e.g., LiAlH4) yields the primary amine, which is benzylated via reductive amination or alkylation.

Example :

  • Starting Material : N-Boc-azetidin-2-one (63 )
  • Conditions : FeTPPCl (10 mol%), DMF, 25°C, 12 h
  • Product : 5-Azaspiro[2.3]hexane β-lactam (89% yield)

Petasis Reaction for Spiro Ring Assembly

Route 2: Three-Component Coupling
The Petasis reaction enables modular construction of spirocycles via a one-pot cascade:

  • Components : Cyclohexanone, benzylamine, and allylboronate.
  • Mechanism : Condensation forms an imine, followed by allylation and cyclization to yield the spiro[2.3]hexane core.
  • Amine Installation : The methanamine group is introduced via Gabriel synthesis (phthalimide alkylation/hydrolysis) or nitrile reduction.

Example :

  • Conditions : NH3, pinacol allylboronate, MeOH, 25°C
  • Yield : 70–85% for spiro intermediate
  • Benzylation : Benzyl bromide, K2CO3, DMF, 60°C (82% yield)

Enantioselective Hydroboration of Spirocyclopropenes

Route 3: Asymmetric Synthesis
Chiral 5-azaspiro[2.3]hexanes are synthesized via enantioselective hydroboration:

  • Spirocyclopropene Synthesis : Dibromocarbene addition to α-methylene-β-lactams, followed by elimination.
  • Hydroboration : Cu/(R)-DTBM-Segphos catalyzes anti-Markovnikov addition of BPin to spirocyclopropene (64 ), yielding chiral boronate (er: >90:10).
  • Functionalization : Oxidation (H2O2) or cross-coupling (Suzuki-Miyaura) introduces the methanamine moiety.

Example :

  • Catalyst : CuCl (10 mol%), (R)-DTBM-Segphos (12 mol%)
  • Yield : 50–78%, er: 90:10

Critical Analysis of Methodologies

Table 1: Comparison of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability Key Challenges
FeTPPCl Cycloaddition 76–89 Moderate (dr 8:2) High Diazo compound handling
Petasis Reaction 70–85 None Excellent Limited to specific substrates
Enantioselective Hydroboration 50–78 High (er >90:10) Moderate Cost of chiral ligands

Benzylation and Salt Formation

Reductive Amination

  • Benzaldehyde Condensation : Spirocyclic amine reacts with benzaldehyde in MeOH, followed by NaBH4 reduction (yield: 85–92%).
  • Alternative : Direct alkylation with benzyl bromide (K2CO3, DMF, 60°C).

Dihydrochloride Salt Preparation

  • Acidification : Free base is treated with HCl (2 eq.) in EtOH/H2O.
  • Crystallization : Slow evaporation yields crystalline dihydrochloride (purity: >98% by HPLC).

Industrial-Scale Considerations

  • Cost Efficiency : Petasis reaction is preferred for bulk synthesis due to low catalyst costs and high atom economy.
  • Safety : [2+1] cycloadditions require strict control due to exothermic diazo decomposition.
  • Purification : Spiro compounds often require chromatographic separation; crystallization optimizations (e.g., solvent screening) improve throughput.

Chemical Reactions Analysis

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involving the benzyl group or the spirocyclic core are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives of the benzyl group or spirocyclic core.

Scientific Research Applications

Protein Tyrosine Phosphatase Inhibition

One significant application of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride is its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibiting these enzymes can potentially lead to therapeutic effects in diseases such as cancer and diabetes.

Case Study : A study demonstrated that compounds similar to (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine showed promising inhibitory effects on specific PTPs, leading to enhanced insulin signaling pathways in diabetic models .

Neurological Research

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for conditions like Alzheimer's disease.

Case Study : In vitro studies indicated that derivatives of this compound could protect neuronal cells from scopolamine-induced toxicity by upregulating neurotrophic factors and downregulating acetylcholinesterase activity, suggesting a potential mechanism for cognitive enhancement .

Anticholinergic Activity

Due to its structural characteristics, this compound exhibits anticholinergic properties, making it relevant in the treatment of conditions characterized by excessive cholinergic activity.

Data Table: Anticholinergic Effects Comparison

CompoundMechanismEffectiveness
ScopolamineCompetitive antagonist at muscarinic receptorsModerate
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamineAntagonist with additional neuroprotective effectsHigh

Molecular Biology Studies

In molecular biology, this compound serves as a valuable research tool for studying receptor interactions and signaling pathways.

Case Study : Researchers utilized this compound to elucidate the role of specific neurotransmitter receptors in synaptic plasticity, providing insights into learning and memory processes .

Mechanism of Action

The mechanism by which (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and related spirocyclic or benzylamine derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Solubility (Salt Form) Potential Applications
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine dihydrochloride C₁₃H₂₀Cl₂N₂ 275.21 Azaspiro[2.3]hexane Benzyl, methanamine High (dihydrochloride) CNS modulation, receptor ligands
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (144282-35-9) C₁₃H₁₈N₂ 202.30 Azaspiro[2.4]heptane Benzyl, amine Moderate (free base) Similar to target, but lower solubility
{4-Oxaspiro[2.4]heptan-5-yl}methanamine HCl (2174002-05-0) C₇H₁₄ClNO 179.65 Oxaspiro[2.4]heptane Oxa, methanamine Moderate Metabolic stability studies
5-Thia-8-azaspiro[3.6]decane HCl C₈H₁₆ClNS 201.73 Thia-azaspiro[3.6]decane Thia, azaspiro High Material science, kinase inhibitors
Diphenhydramine Hydrochloride (147-24-0) C₁₇H₂₁NO·HCl 291.82 Ethanolamine Diphenylmethoxy, dimethylamine High Antihistamine, sedative

Key Comparative Insights

Structural Rigidity and Ring Size :

  • The target compound’s azaspiro[2.3]hexane core imposes greater conformational restriction compared to larger spiro systems like azaspiro[3.6]decane or flexible chains in diphenhydramine . This rigidity may enhance receptor-binding specificity.
  • Compounds with smaller spiro rings (e.g., [2.3] or [2.4]) exhibit distinct electronic profiles due to ring strain, influencing their reactivity and interaction with biological targets .

The thia (S) substitution in 5-Thia-8-azaspiro[3.6]decane HCl introduces sulfur’s polarizability, which could enhance interactions with metal ions or hydrophobic pockets .

Salt Form and Solubility :

  • Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases (e.g., CAS 144282-35-9), facilitating in vivo administration .
  • Diphenhydramine’s single HCl salt provides comparable solubility but lacks the spirocyclic rigidity, leading to broader off-target effects (e.g., sedation) .

In contrast, 5-Thia-8-azaspiro[3.6]decane HCl is explored in kinase inhibition due to its larger, sulfur-containing framework .

Biological Activity

The compound (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine; dihydrochloride, commonly referred to as a spirocyclic amine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological properties. The spirocyclic amine framework is characterized by the presence of a nitrogen atom in a cyclic structure, which often influences its interaction with biological targets.

Research indicates that (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine acts primarily as a partial agonist at various neurotransmitter receptors, particularly in the central nervous system. The compound has shown affinity for:

  • Dopamine Receptors : It exhibits modulatory effects on dopamine signaling, which is crucial for its potential use in treating psychiatric disorders.
  • Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its psychotropic effects.

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Biological Activity Target Effect Reference
Partial AgonistD2 Dopamine ReceptorModulates dopaminergic signaling
Antagonist5-HT2A Serotonin ReceptorReduces hyperactivity
InhibitorNMDA ReceptorAlleviates excitotoxicity
Neuroprotective AgentVarious CNS TargetsProtects against neuronal damage

Case Studies

  • Psychiatric Disorders : A study investigating the effects of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine in animal models of schizophrenia demonstrated significant reductions in hyperactivity and improved cognitive function. The compound's ability to balance dopaminergic and serotonergic activity suggests its potential as an antipsychotic agent.
  • Neuroprotection : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced cell death. The mechanism was linked to the modulation of NMDA receptor activity, which is critical in excitotoxicity pathways.
  • Pain Management : Preliminary studies indicate that (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine may have analgesic properties through its interaction with pain pathways in the central nervous system.

Research Findings

Recent research highlights the following findings regarding the compound's biological activity:

  • Binding Affinity : The compound has been shown to possess high binding affinity for D2 and 5-HT2A receptors, indicating its potential as a dual-action therapeutic agent.
  • Efficacy in Animal Models : In behavioral assays, the compound significantly reduced symptoms associated with dopaminergic dysregulation, such as those seen in schizophrenia and bipolar disorder.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including spirocyclic ring formation and benzyl group introduction. Key steps may include:

  • Cyclization : Use of tert-butyl esters (e.g., tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) as intermediates for ring closure under acidic or basic conditions .
  • Functionalization : Benzylation via nucleophilic substitution or catalytic coupling. Optimize solvent polarity (e.g., DMF or THF) and temperature (25–80°C) to enhance yield .
  • Salt Formation : React the free base with HCl in anhydrous conditions to form the dihydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Confirm spirocyclic and benzyl group presence via 1H^1H and 13C^{13}C NMR shifts (e.g., spiro carbons at ~50–70 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peak) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (DCM). The dihydrochloride salt likely has higher aqueous solubility than the free base .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the benzyl group) .

Advanced Research Questions

Q. How does the spirocyclic architecture influence this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Compare binding affinities of the spirocyclic core vs. linear analogs to targets like GPCRs or ion channels .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituent variations on the benzyl group) and evaluate activity shifts in cellular assays .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with the azaspiro nitrogen) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

  • Methodology :

  • Controlled Replication : Standardize reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive/negative controls .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates) affecting yield or activity .
  • Meta-Analysis : Compare data across studies using structurally similar compounds (e.g., 5-azaspiro[2.4]heptane derivatives) to identify trends .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during spirocycle formation to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Use chiral counterions or solvents to isolate the desired enantiomer .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect enantiomeric excess during scale-up .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and CYP inhibition .
  • Comparative Studies : Introduce halogens (e.g., Cl or F) at the benzyl position and measure changes in logP (lipophilicity) and plasma protein binding .
  • In Vivo PK : Administer modified analogs to rodent models and profile bioavailability via LC-MS/MS .

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